molecular formula C6H12N2O4Se2 B12853313 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid

Cat. No.: B12853313
M. Wt: 334.11 g/mol
InChI Key: JULROCUWKLNBSN-SYPWQXSBSA-N
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Description

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid is an organic compound that belongs to the class of alpha amino acids. This compound is characterized by the presence of a disulfide bond, which is a unique feature that distinguishes it from other amino acids. The disulfide bond plays a crucial role in the stability and function of proteins, making this compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid typically involves the formation of the disulfide bond between two cysteine molecules. This can be achieved through oxidation reactions using oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require a controlled pH and temperature to ensure the selective formation of the disulfide bond without over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield two cysteine molecules.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under controlled pH and temperature.

    Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Various reagents depending on the desired substitution, often under mild conditions to preserve the integrity of the disulfide bond.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Cysteine and its derivatives.

    Substitution: A wide range of substituted amino acids and peptides.

Scientific Research Applications

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of peptides and proteins with disulfide bonds.

    Biology: Studied for its role in protein folding and stability.

    Medicine: Investigated for its potential therapeutic applications in diseases related to protein misfolding and oxidative stress.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid involves the formation and cleavage of disulfide bonds. These bonds are crucial for the structural integrity and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups. The pathways involved often relate to redox reactions and protein folding mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A precursor to 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid, containing a thiol group instead of a disulfide bond.

    Cystine: The oxidized dimer form of cysteine, similar in structure but lacking the additional amino and carboxyl groups.

    Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a disulfide bond.

Uniqueness

This compound is unique due to its disulfide bond, which imparts distinct chemical and biological properties. This bond is essential for the stability and function of many proteins, making the compound valuable in research and industrial applications.

Properties

Molecular Formula

C6H12N2O4Se2

Molecular Weight

334.11 g/mol

IUPAC Name

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m1/s1

InChI Key

JULROCUWKLNBSN-SYPWQXSBSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)[Se][Se]CC(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Origin of Product

United States

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